

Biological Activity of 4-Hydroxy-2-methylbenzaldehyde and its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzaldehyde

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Abstract: Benzaldehyde and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them significant scaffolds in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the biological activities of **4-Hydroxy-2-methylbenzaldehyde** and related derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties. This document compiles quantitative pharmacological data, details key experimental protocols, and visualizes underlying mechanisms and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

4-Hydroxy-2-methylbenzaldehyde is an organic compound belonging to the family of hydroxybenzaldehydes.[1] The core benzaldehyde structure, characterized by a benzene ring with a formyl group, serves as a foundational template for a multitude of synthetic and natural derivatives.[2] The versatility of this scaffold allows for extensive chemical modifications, leading to a diverse library of molecules with a wide array of biological functions.[2] These derivatives have garnered significant attention for their therapeutic potential, demonstrating potent effects in various preclinical studies. This guide explores the key therapeutic areas where these compounds have shown considerable promise, supported by quantitative data and detailed methodologies.

Antimicrobial Activity

Derivatives of hydroxybenzaldehydes have demonstrated notable activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[3] [4] The proposed mechanism of action often involves interaction with the microbial cell surface, leading to the disintegration of the cell membrane and subsequent leakage of intracellular components.[3]

Quantitative Data: Antimicrobial Activity

The efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that completely inhibits visible microbial growth.

Compound Class/Derivative	Microorganism	MIC (µg/mL)	Reference
1,3,4-Oxadiazole Derivatives	Escherichia coli	25 - 50	[5]
Pseudomonas aeruginosa	100 - 200	[5]	
Staphylococcus aureus	50 - 150	[5]	
Bacillus subtilis	10 - 70	[5]	
2-Morpholinoquinoline appended 1,2,4-oxadiazoles	Staphylococcus aureus	0.15	[5]
Salmonella schottmulleri	0.05	[5]	
Pseudomonas aeruginosa	7.8	[5]	
Escherichia coli	0.05	[5]	
4-Hydroxy-3-(2-hydroxy-5-methylbenzylideneamino)benzenesulphonic acid	Staphylococcus aureus	64	[4]
Enterococcus faecalis	64	[4]	
Pseudomonas aeruginosa	256	[4]	
Candida albicans	128	[4]	
Candida tropicalis	128	[4]	

Experimental Protocols

2.2.1. Agar Well Diffusion Method This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.^[5]

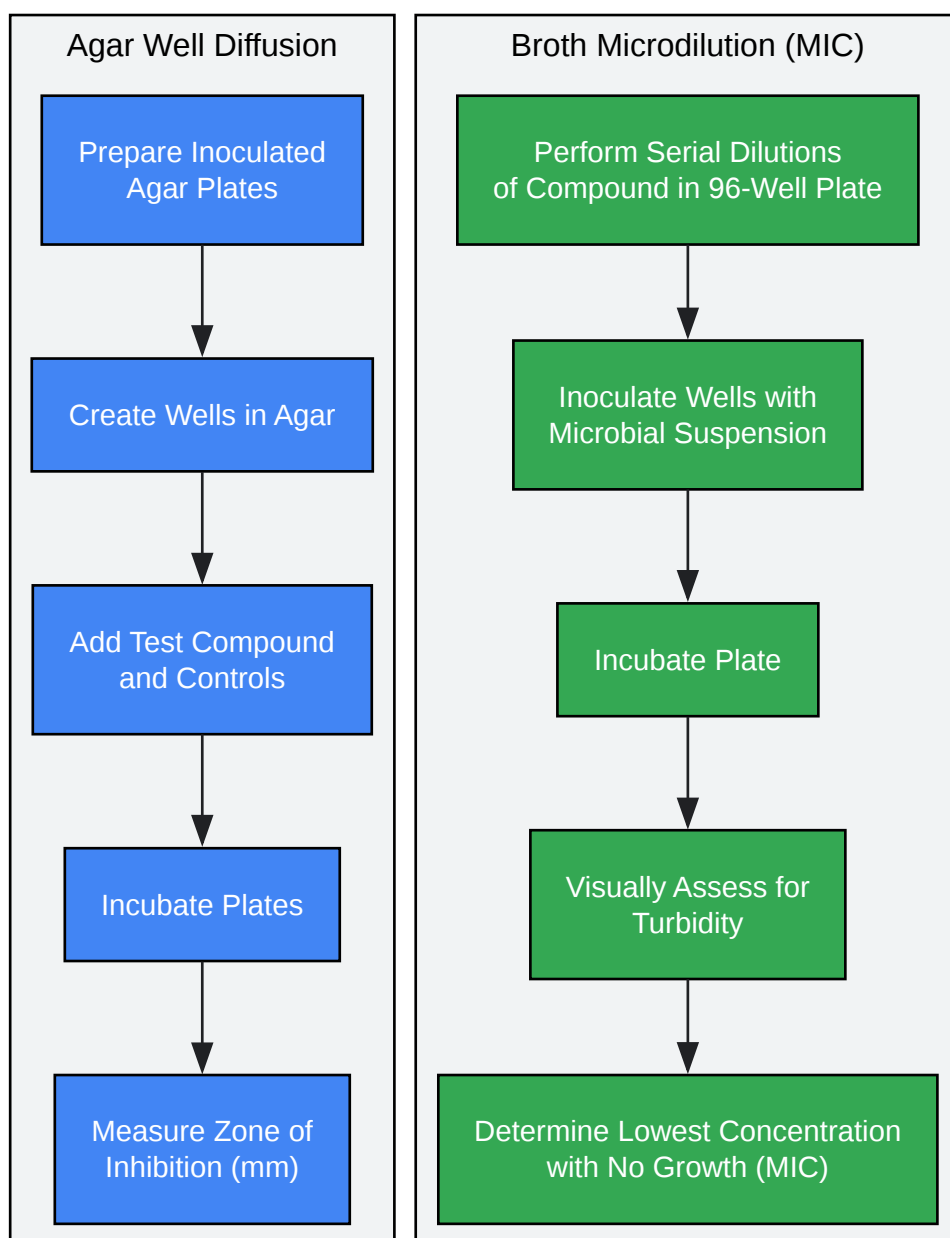
- Medium Preparation: Prepare and sterilize the appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).
- Inoculation: Cool the molten agar to 45-50°C and inoculate it with a standardized microbial suspension (e.g., 0.5 McFarland standard).^[5]
- Plate Preparation: Pour the inoculated agar into sterile Petri dishes and allow it to solidify.
- Well Creation: Using a sterile cork borer (e.g., 6 mm diameter), create uniform wells in the agar.^[5]
- Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a solvent like DMSO) into the wells. Use a positive control (standard antibiotic) and a negative control (solvent).^[5]
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 27°C for 72 hours for fungi).^{[3][6]}
- Measurement: Measure the diameter of the zone of inhibition in millimeters (mm) around each well. A larger zone indicates greater activity.^[5]

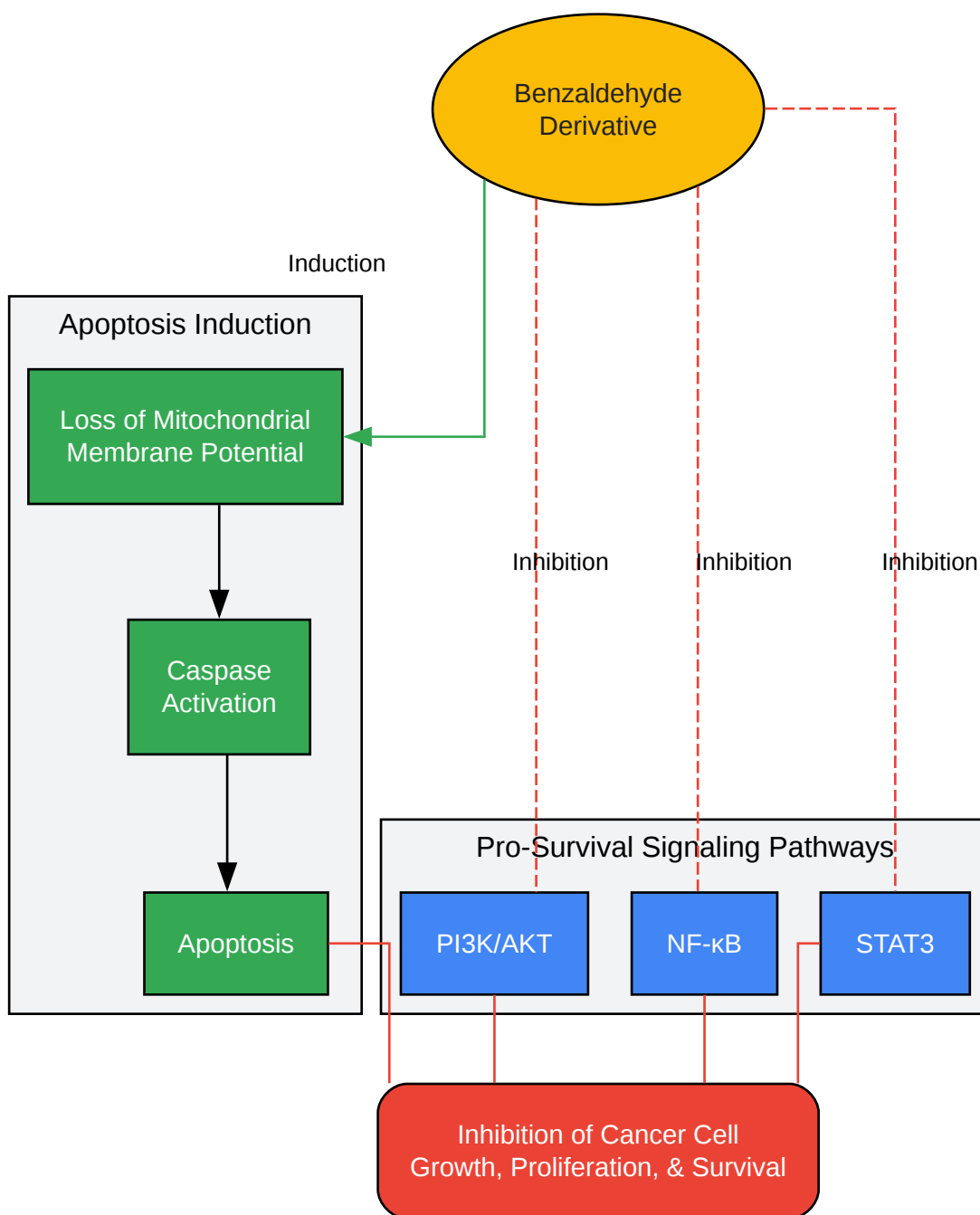
2.2.2. Broth Microdilution Method (for MIC Determination) This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.^[7]

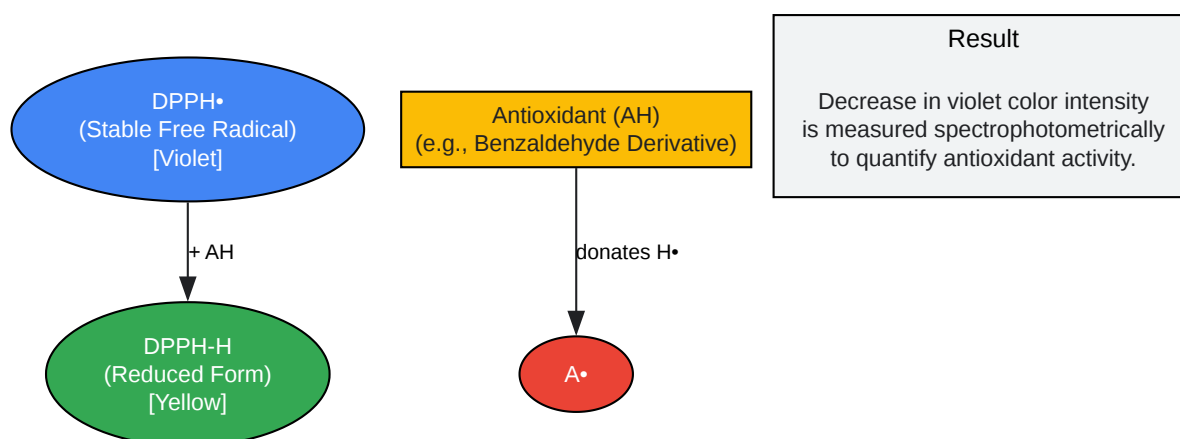
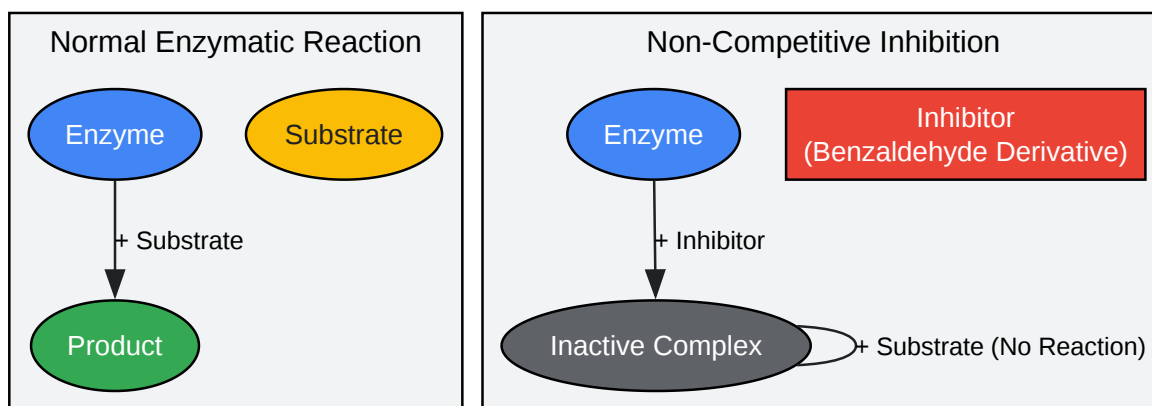
- Plate Setup: In a 96-well microplate, add a defined volume of sterile broth to each well.
- Serial Dilution: Add the test compound stock solution to the first well and perform two-fold serial dilutions across the plate.^[5]
- Inoculation: Add a standardized microbial inoculum to each well, except for the negative control (broth only).^[5]
- Controls: Include a positive control (broth with inoculum, no compound) and a negative control.^[5]

- Incubation: Incubate the plate at 37°C for 18-24 hours.[7]
- MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (microbial growth) is observed.[5]

Visualization: Antimicrobial Assay Workflow







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